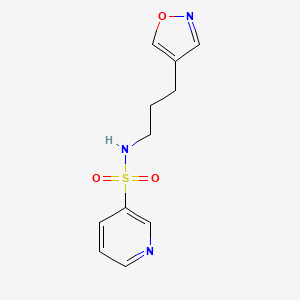
N-(3-(isoxazol-4-yl)propyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(isoxazol-4-yl)propyl)pyridine-3-sulfonamide”, also known as SJP-1926, is a compound that has gained significant attention from researchers in various fields due to its potential applications in science and industry. It belongs to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
The synthesis of isoxazoles, including “this compound”, has been an interesting field of study for decades. Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 267.3. Further physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiproliferative Activities
- Synthesis and Biological Activity: Sulfonamide derivatives have been synthesized and tested for their antibacterial and antiproliferative activities. For instance, novel sulfonamide isoxazolo[5,4-b]pyridines demonstrated antimicrobial activity against strains like Pseudomonas aeruginosa and Escherichia coli, as well as inhibition of breast carcinoma cell proliferation (Poręba et al., 2015).
Carbonic Anhydrase Inhibition for Therapeutic Applications
- Selective Inhibition of Tumor-associated Isozymes: Certain sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase isozymes, which are relevant in tumor growth and metastasis. These inhibitors, including positively charged sulfonamides, show promise for selective inhibition of tumor-associated isozymes, making them potential candidates for cancer therapy (Casey et al., 2004).
Chemical Delivery Systems for Drug Development
- Enhancement of Drug Delivery: Sulfonamide compounds have been used to develop chemical delivery systems that enhance the delivery and efficacy of drugs. For example, dihydropyridine derivatives of sulfonamides have shown potential in treating cerebral toxoplasmosis, suggesting their applicability in creating more effective treatment options (Brewster et al., 1991).
Environmental Applications
- Water Contamination Remediation: Sulfonamide antimicrobials, including sulfamethoxazole, have been studied for their degradation by thermo activated persulfate oxidation. This research provides insights into methods for remediating water contaminated by sulfonamides, highlighting the environmental impact and management strategies for these compounds (Ji et al., 2015).
Zukünftige Richtungen
Isoxazole derivatives, including “N-(3-(isoxazol-4-yl)propyl)pyridine-3-sulfonamide”, continue to attract the attention of researchers due to their wide spectrum of biological activities and therapeutic potential . Future research will likely focus on the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
Wirkmechanismus
Target of Action
The compound N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-sulfonamide, also known as N-(3-(isoxazol-4-yl)propyl)pyridine-3-sulfonamide, primarily targets the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the Bromodomain and Extra-Terminal motif (BET) family, which plays a key role in the regulation of gene transcription .
Mode of Action
This compound interacts with BRD4 by binding to its bromodomains, which are responsible for recognizing acetylated lysine residues on histone tails . This binding disrupts the interaction between BRD4 and acetylated histones, leading to the displacement of BRD4 from chromatin . This displacement inhibits the transcription of key oncogenes such as Bcl-2, c-Myc, and CDK6 .
Biochemical Pathways
The inhibition of BRD4 affects several biochemical pathways. Primarily, it disrupts the transcription of key oncogenes, which play essential roles in cell proliferation and cell cycle progression . This disruption can lead to the arrest of the cell cycle, specifically at the G0/G1 phase, and induce apoptosis .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis . By disrupting the function of BRD4, the compound effectively blocks the transcription of oncogenes, leading to cell cycle arrest and apoptosis . This makes it a potential therapeutic agent for conditions such as acute myeloid leukemia .
Action Environment
The action, efficacy, and stability of N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-sulfonamide can be influenced by various environmental factors These may include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or proteins
Eigenschaften
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c15-18(16,11-4-2-5-12-8-11)14-6-1-3-10-7-13-17-9-10/h2,4-5,7-9,14H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSMKTFEQBYJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


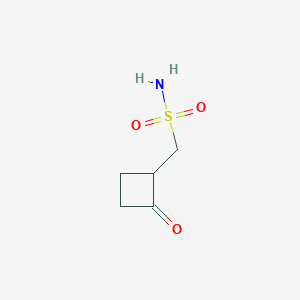

![2-[3-(Benzyloxy)-5-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B2442719.png)
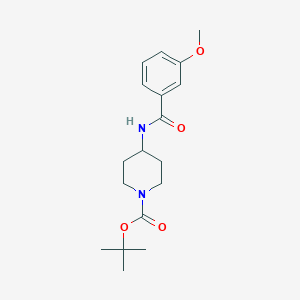
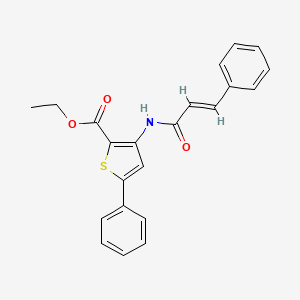
![4-{1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-ethylphenyl) pyrrolidin-2-one](/img/structure/B2442726.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2442727.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2442728.png)
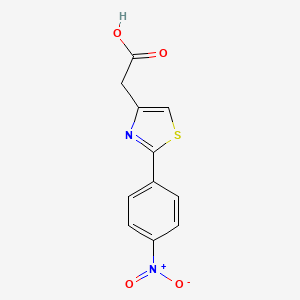
![N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2442732.png)


![2-cyano-N-(2,6-dimethylphenyl)-3-[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2442736.png)